2-Imidazolidinethione, 1,3-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinethione, 1,3-dipropyl- is an organosulfur compound with the molecular formula C3H6N2S. It is a cyclic unsaturated thiourea, often referred to as 2-mercaptoimidazole, although this tautomer is not observed . This compound is known for its unique chemical properties and its ability to form a variety of metal complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinethione, 1,3-dipropyl- typically involves the reaction of 1,2-diamines with carbon disulfide under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 2-Imidazolidinethione, 1,3-dipropyl- often involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method allows for the efficient production of the compound on a larger scale, making it suitable for various industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinethione, 1,3-dipropyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinethione derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
2-Imidazolidinethione, 1,3-dipropyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Imidazolidinethione, 1,3-dipropyl- involves its interaction with metal ions to form stable complexes . These complexes can then participate in various catalytic processes, enhancing reaction rates and selectivity . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .
Comparison with Similar Compounds
Similar Compounds
- Ethylene thiourea
- Aminothiazole
- 1,3-Dihydroimidazol-2-one (2-hydroxyimidazole)
Uniqueness
2-Imidazolidinethione, 1,3-dipropyl- is unique due to its ability to form a variety of metal complexes and its wide range of applications in different fields . Unlike other similar compounds, it exhibits both antimicrobial and antifungal activities, making it a versatile compound for scientific research and industrial applications .
Properties
CAS No. |
83132-61-0 |
---|---|
Molecular Formula |
C9H18N2S |
Molecular Weight |
186.32 g/mol |
IUPAC Name |
1,3-dipropylimidazolidine-2-thione |
InChI |
InChI=1S/C9H18N2S/c1-3-5-10-7-8-11(6-4-2)9(10)12/h3-8H2,1-2H3 |
InChI Key |
LYOAKPROVUGMOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(C1=S)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.